2-Ethylthio-4-chloro-5-fluoro-pyrimidine
Overview
Description
2-Ethylthio-4-chloro-5-fluoro-pyrimidine is a useful research compound. Its molecular formula is C6H6ClFN2S and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal and Pharmaceutical Applications : A study highlights the potential of compounds like 2-Ethylthio-4-chloro-5-fluoro-pyrimidine in medicinal and pharmaceutical applications, particularly due to its nitrogen-containing heterocyclic structure and ability to interact with various atoms (Gandhi et al., 2016).
Corrosion Inhibition : Fluorine-substituted thiomethyl pyrimidine derivatives, including variants of this compound, are effective in inhibiting mild steel corrosion in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors is directly proportional to their concentration (Kumar et al., 2020).
Anti-HIV Drugs : 2'-Fluoro-2',3'-dideoxyarabinofuranosylpyrimidines, which are structurally related to this compound, have been studied for their potential as anti-HIV drugs. They show increased stability and are considered for use in AIDS treatments (Siddiqui et al., 1992).
Photophysical Properties : Derivatives of pyrimidine, similar to this compound, have been studied for their strong fluorescence intensity, which is valuable for various applications, including photophysical analysis (Ebrahimpour et al., 2017).
Anti-inflammatory and Analgesic Agents : Novel derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, related to this compound, show potential as anti-inflammatory and analgesic agents, with certain substitutions demonstrating high efficacy (Muralidharan et al., 2019).
Anti-Cancer Agents : C-6 fluoroalkylated pyrimidine derivatives demonstrate potential as novel anti-cancer agents, owing to their specific molecular interactions (Krištafor et al., 2009).
Chemical Synthesis : Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, closely related to this compound, can be transformed into various products through nucleophilic substitution reactions, demonstrating its versatility in chemical synthesis (Shadbolt & Ulbricht, 1967).
properties
IUPAC Name |
4-chloro-2-ethylsulfanyl-5-fluoropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTXHQIAXSYJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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